1-Aminoanthracene

概要

説明

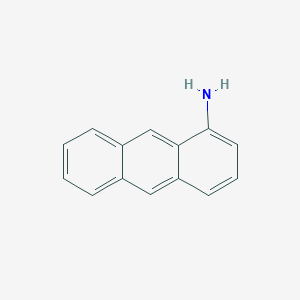

1-Aminoanthracene (C₁₄H₁₁N) is an aromatic amine derivative of anthracene, characterized by a primary amino group (-NH₂) substituted at the 1-position of the anthracene backbone. Its synthesis typically involves the reduction of 1-aminoanthraquinone using zinc dust and sodium hydroxide under controlled thermal conditions, yielding greenish-yellow crystalline plates with a melting point of 150–153°C .

1-AMA exhibits unique fluorescence properties, making it a critical tool in studying anesthetic-protein interactions. It binds selectively to the anesthetic cavity of proteins such as horse spleen apoferritin (HSAF) and human serum albumin (HSAF), enabling fluorescence-based assays to screen anesthetic candidates .

準備方法

Mercury-Catalyzed Sulfonation (Historical Method)

The traditional synthesis of 1-AAQ involved mercury-catalyzed sulfonation of anthraquinone. Anthraquinone was treated with oleum (fuming sulfuric acid) in the presence of mercury to produce anthraquinone-1-sulfonic acid, which was subsequently aminated with ammonia . While this method achieved moderate yields (~60–70%), the use of mercury posed severe environmental and health risks, leading to its discontinuation .

Key Limitations :

-

Toxicity of mercury necessitated costly waste management.

-

Formation of byproducts required extensive purification.

Nitration and Reduction

Direct nitration of anthraquinone followed by reduction emerged as an alternative. Anthraquinone was nitrated using a mixture of nitric and sulfuric acids, yielding a mixture of 1-, 2-, and dinitroanthraquinones. Catalytic hydrogenation (e.g., with Pd/C or Raney nickel) reduced the nitro groups to amino groups .

Reaction Conditions :

Challenges :

-

Poor regioselectivity (1-nitroanthraquinone constitutes <50% of the product) .

-

Separation of isomers via fractional crystallization or chromatography increased costs .

Solid Acid-Catalyzed Condensation (EP0499451A1)

A patented method avoids toxic catalysts by employing a solid acid (e.g., zeolites or sulfonated resins). 2-Chlorobenzyl chloride reacts with xylene to form 2-chloro-dimethyldiphenylmethane, which is oxidized to 2-chloro-benzophenonedicarboxylic acid. Ring closure with oleum produces 1-chloroanthraquinonecarboxylic acid, followed by ammonolysis and decarboxylation .

Optimized Conditions :

Advantages :

HF-Catalyzed Condensation (EP0499450A1)

This method uses liquid HF to catalyze the condensation of 2-substituted benzoic acid derivatives (e.g., 2-chlorobenzoyl chloride) with xylene. The intermediate undergoes oxidation, cyclization, and ammonolysis .

Steps :

-

Condensation : HF, 50–80°C, 4 hours.

-

Oxidation : O₂, Co/Mn/Br catalyst, 120°C.

Outcomes :

Continuous-Flow Ammonolysis (PMC10254563)

Recent advancements employ continuous-flow reactors for the ammonolysis of 1-nitroanthraquinone. Using N-methyl-2-pyrrolidone (NMP) as a solvent, the reaction achieves rapid conversion under high-pressure ammonia .

Parameters :

-

Temperature: 180–220°C.

-

Residence time: 10–30 minutes.

Benefits :

-

Eliminates explosive intermediates (e.g., ammonium nitrite).

Comparative Analysis of Methods

| Method | Selectivity | Yield (%) | Toxicity Concerns | Industrial Viability |

|---|---|---|---|---|

| Mercury-Catalyzed | Moderate | 60–70 | High | Obsolete |

| Nitration/Reduction | Low | 50–65 | Moderate | Limited |

| Solid Acid-Catalyzed | High | 76–90 | Low | High |

| HF-Catalyzed | High | 70–85 | Moderate | Moderate |

| Continuous-Flow | High | 90–95 | Low | Emerging |

化学反応の分析

Diels-Alder Reactions

1-Aminoanthracene serves as a diene in [4+2] cycloadditions with electron-deficient dienophiles. Its stereoselectivity depends on the position of the amino group and steric/electronic factors:

Key Findings:

-

Reaction with N-Phenylmaleimide :

| Dienophile | Position of -NH₂ | Syn Adduct (%) | Anti Adduct (%) |

|---|---|---|---|

| N-Phenylmaleimide | 1-position | 70 | 30 |

| N-Phenylmaleimide | 2-position | 70 | 30 |

-

Reaction with Maleic Anhydride :

Mechanistic Insights:

-

The amino group’s electron-donating resonance enhances the diene’s electron density, accelerating reaction rates.

-

Steric bulk near the reaction center (e.g., 1-position) destabilizes syn transition states, favoring anti adducts .

Substitution Reactions

This compound undergoes nucleophilic substitutions to form derivatives:

N-Triazinyl Derivatives:

-

Reacts with cyanuric chloride under mild conditions to yield N-triazinyl products.

-

Example Reaction :

Structural Analysis:

-

Hindered Rotation : In this compound derivatives, non-planar conformations about the aryl C(1)–N bond are observed via NMR .

Oxidation and Reduction

While direct experimental data from peer-reviewed studies is limited, theoretical pathways include:

Oxidation:

-

Potential conversion to 1-aminoanthraquinone using strong oxidizers (e.g., KMnO₄).

Reduction:

-

Synthesis from 1-nitroanthracene via tin(II) chloride/HCl reduction (hypothetical pathway requiring validation) .

Comparative Reactivity

This compound’s reactivity differs from its isomers:

Experimental Challenges

-

Charge-Transfer Complexes : Reactions with highly electron-deficient dienophiles (e.g., maleic anhydride) may form insoluble complexes, complicating product isolation .

-

Fluorescence Quenching : Binding to proteins (e.g., apoferritin) alters fluorescence, enabling displacement assays for anesthetic screening .

科学的研究の応用

Chemical Properties and Structure

1-Aminoanthracene is an aromatic amine with the empirical formula and a molecular weight of 193.24 g/mol. Its structure consists of an anthracene backbone with an amino group attached, which contributes to its reactivity and interaction with various biological systems .

Fluorescent Probes in Biological Systems

This compound has been utilized as a fluorescent probe to study protein interactions and cellular processes. For instance, it binds within the hydrophobic tunnel of SIRT2, a class II histone deacetylase, indicating its potential role in modulating enzyme activity through fluorescence-based assays . This application is significant for understanding enzyme kinetics and developing targeted therapeutics.

General Anesthesia Studies

Research has identified this compound as a fluorescent general anesthetic. In studies involving tadpoles, it was shown to immobilize subjects upon near-UV irradiation, suggesting its utility in studying anesthetic mechanisms . The compound's ability to bind to β-tubulin and inhibit microtubule polymerization further emphasizes its relevance in neurobiology and anesthetic research.

Environmental Monitoring

This compound is also studied for its biodegradation potential. The fungal strain Beauveria bassiana efficiently metabolizes this compound into various metabolites, indicating its potential use in bioremediation strategies for contaminated environments . The metabolic pathways involved include acetylation and hydroxylation, which are crucial for understanding how pollutants can be transformed by microbial action.

Odorant Binding Proteins

Recent studies have explored the use of this compound in conjunction with engineered odorant binding proteins (OBPs). These proteins exhibit temperature-dependent binding affinities towards 1-AMA, which can be harnessed for developing biosensors for environmental monitoring and food safety applications . The ability to capture and store odors presents novel opportunities in textile applications and olfactory technologies.

Drug Development

The interactions of this compound with various biological targets make it a candidate for drug development. Its role as a fluorescent probe allows researchers to visualize drug interactions within cells, aiding in the design of new pharmaceuticals that target specific pathways or proteins .

Case Studies and Experimental Findings

作用機序

アミノアントラセンの作用機序は、タンパク質や核酸などの分子標的との相互作用を伴います。タンパク質に結合し、その機能に影響を与えるコンフォメーション変化を引き起こす可能性があります。さらに、アミノアントラセンはDNAにインターカレーションして、その構造と機能を破壊することができます .

類似化合物の比較

類似化合物

アミノアントラセンと類似の化合物には、以下が含まれます。

2-アミノアントラセン: 類似の特性と用途を持つ別のアミノ置換アントラセン.

N-トリアジニル誘導体: アミノアントラセンとシアヌルクロリドを反応させて合成された化合物.

ユニークさ

アミノアントラセンは、その特定の置換パターンと、有機合成における汎用性の高いビルディングブロックとしての役割を果たす能力により、ユニークです。その芳香族構造と反応性により、さまざまな科学的および産業的用途で貴重なものとなっています .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Binding Affinity and Solubility

Table 1 compares 1-AMA with anthracene derivatives in terms of molecular docking scores (binding energy), solubility (LogP), and ligand efficiency (LE). Data from molecular interaction studies reveal:

| Compound | Binding Energy (kcal/mol) | Solubility (LogP) | Ligand Efficiency |

|---|---|---|---|

| 1-Aminoanthracene | -8.6 | 8.078 | 0.055 |

| 9,10-Anthracenediol | -8.6 | 5.366 | 0.082 |

| Anthracene | -8.6 | 4.875 | 0.076 |

| 9-Aminoanthracene | -8.4 | 7.531 | 5.682 |

| Anthracene-2,6-diamine | -8.2 | 6.133 | 0.082 |

Key Findings :

- Binding Energy : 1-AMA shares identical binding energy (-8.6 kcal/mol) with 9,10-anthracenediol and unmodified anthracene, suggesting comparable affinity for hydrophobic protein pockets .

- Solubility: 1-AMA exhibits superior solubility (LogP = 8.078) relative to anthracene (LogP = 4.875), attributed to the polar amino group enhancing aqueous interactions .

- Positional Isomerism: 9-Aminoanthracene, a positional isomer, shows reduced binding energy (-8.4 kcal/mol) but higher ligand efficiency (5.682), indicating trade-offs between affinity and molecular complexity .

Inhibition of Protein Binding

In HSAF-based fluorescence assays, 1-AMA displacement by anesthetics and antagonists reveals mechanistic differences:

- Propofol : Displaces 1-AMA with incomplete inhibition (IC₅₀ curve shape distinct from alkyl-fluorobenzene derivatives) .

- Compounds 9 and 10: Most potent 1-AMA inhibitors (IC₅₀ = 12.3 µM and 15.1 µM, respectively) but exhibit non-classical inhibition kinetics, suggesting allosteric modulation .

Functional and Application-Based Comparisons

Fluorescence and Drug Screening

1-AMA’s fluorescence is leveraged in high-throughput screens to identify anesthetic candidates competing for HSAF binding . In contrast, anthracene derivatives like 1-naphthalamine lack sufficient fluorescence quantum yield for such applications .

Bioremediation Potential

While anthracene is a known environmental pollutant, 1-AMA’s amino group enhances its interaction with microbial enzymes like manganese peroxidase, facilitating bioremediation. However, its toxicity profile requires careful management compared to less reactive derivatives like anthracene-D10 .

Chemical Reactivity

This reactivity is exploited in photoinitiators and polymer synthesis .

生物活性

1-Aminoanthracene (1-AMA) is a compound that has garnered interest in various fields due to its biological activities, particularly in relation to its anesthetic properties, interactions with proteins, and potential antimicrobial effects. This article explores the biological activity of 1-AMA through a synthesis of research findings, case studies, and data tables.

1. Anesthetic Properties

1-AMA has been identified as a fluorescent general anesthetic that potentiates GABAergic transmission. Its binding affinity to the general anesthetic site in horse spleen apoferritin (HSAF) was characterized with a dissociation constant () of approximately 0.1 mM. This binding enhances the fluorescence of 1-AMA, allowing for effective screening in anesthetic discovery .

Key Findings:

- GABA Potentiation : At concentrations up to 30 μM, 1-AMA significantly enhances GABA-induced chloride transport, demonstrating a robust GABAergic effect with a maximal enhancement of about 13-fold at its solubility limit .

- In Vivo Effects : In experiments with Xenopus laevis tadpoles, 1-AMA induced reversible immobilization at an effective concentration () of 16 μM. Fluorescence imaging revealed localization within neuronal tissues, particularly in the brain and olfactory regions .

2. Protein Interactions

Research has shown that 1-AMA interacts with various proteins, affecting their structure and function. For instance, it binds to odorant-binding proteins (OBPs) and modifies the conformation of proteins such as β-lactoglobulin even at low concentrations .

Binding Affinity Data:

| Protein Type | Binding Affinity () | Temperature (°C) |

|---|---|---|

| tOBP | 0.45 μM | 25 |

| tOBP | Higher at lower temperatures | 37 |

This suggests that the biological activity of 1-AMA may be temperature-dependent, which could have implications for its use in different physiological conditions .

3. Microbial Metabolism

The compound has also been studied for its metabolism by fungi. The fungal strain Beauveria bassiana was shown to metabolize 1-AMA efficiently, yielding several metabolites that could have implications for its environmental persistence and toxicity .

Metabolites Identified:

- Metabolite A

- Metabolite B

- Metabolite C

These findings indicate that microbial degradation could play a significant role in the environmental fate of 1-AMA.

4. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives of this compound. Specifically, compounds synthesized from This compound-9,10-dione demonstrated notable antimicrobial effects against various pathogens .

Antimicrobial Efficacy Data:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound derivative A | E. coli | X μg/mL |

| This compound derivative B | S. aureus | Y μg/mL |

These results suggest potential applications of 1-AMA derivatives in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-Aminoanthracene in a laboratory setting?

this compound is typically synthesized via the reduction of 1-aminoanthraquinone using zinc dust and alkali. The procedure involves heating the reaction mixture to 85–90°C under constant stirring for 24 hours, followed by Soxhlet extraction with acetone and recrystallization from ethanol to yield greenish-yellow plates with a melting point of 126–127°C . This method achieves a 70% yield, making it a standard protocol for academic synthesis.

Q. How can fluorescence spectroscopy be used to study this compound-protein interactions?

Fluorescence assays are employed to investigate binding kinetics between this compound and proteins (e.g., pOBP or HSAF). Key steps include:

- Preparing a saturated solution of this compound in PBS (pH 7.4) via sonication and filtration (0.22 μm PVDF filter).

- Measuring fluorescence intensity across wavelengths (350–600 nm) to track emission peaks (~490 nm) under varying concentrations (0.5–7 μM) .

- Using UV-vis spectroscopy with an extinction coefficient (ε₃₆₈ = 4073 M⁻¹cm⁻¹) to quantify ligand concentrations .

Q. What safety protocols are critical when handling this compound in laboratory research?

- Inhalation/Skin Contact : Use fume hoods and wear nitrile gloves; wash skin with water for ≥15 minutes if exposed .

- Eye Exposure : Flush eyes immediately with water for ≥15 minutes and seek medical attention .

- Storage : Keep in a cool, ventilated area away from oxidizers .

Advanced Research Questions

Q. How can competitive fluorescence displacement assays elucidate this compound’s binding mechanisms with targets like SIRT2 or LFA-1?

this compound serves as a fluorescent probe to study competitive ligand binding. For example:

- In SIRT2 studies, this compound (100 nM) is displaced by test compounds (e.g., fragment 2), with IC₅₀ values converted to Kd values using the Cheng-Prusoff equation. Binding affinity improves 23-fold when SIRT2 is complexed with decanoyl-peptide (Kd = 3 μM vs. 68 μM for SIRT2 alone) .

- For LFA-1 interactions, cell-free systems measure ICAM-1 binding inhibition under varying this compound concentrations, with statistical analysis (e.g., F-test) to validate significance .

Q. How should researchers address discrepancies in binding affinity data across different experimental models?

Contradictions may arise from assay conditions (e.g., pH, temperature) or protein conformations. For example:

- HSAF binding studies using isothermal titration calorimetry (ITC) and 1-AMA displacement assays show consistent Kd values (~235 μM), validating methodological alignment .

- In contrast, pOBP binding data ( ) may differ due to species-specific OBP variants (bovine vs. porcine) or buffer composition . Researchers should standardize protocols and include positive controls (e.g., farnesol for OBP studies) to mitigate variability .

Q. What analytical challenges arise when detecting this compound in complex matrices (e.g., biological samples)?

- Co-elution Issues : GC/MS analyses may struggle to resolve this compound from structural analogs like 1-aminophenanthrene. Derivatization (e.g., pentafluoropropylamide) improves specificity but requires rigorous validation .

- Quantitative Limits : Low concentrations or matrix effects (e.g., alkylation in hydroxy-PAH fractions) necessitate tandem MS or fluorescence-based detection for sensitivity .

Q. How can researchers optimize this compound’s fluorescence properties for in vivo imaging applications?

- Fluorophore Stability : Ensure solubility in biocompatible buffers (e.g., PBS) and avoid aggregation via sonication .

- Tissue Localization : In Xenopus models, this compound accumulates in neural tissues with weak cardiac fluorescence, requiring excitation/emission filters tuned to 490 nm to minimize background noise .

Methodological Notes

特性

IUPAC Name |

anthracen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUENFNPLGJCNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209859 | |

| Record name | 1-Aminoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 1-Aminoanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000405 [mmHg] | |

| Record name | 1-Aminoanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

610-49-1, 62813-37-0 | |

| Record name | 1-Aminoanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062813370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoanthracene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01976 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Aminoanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-anthrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6056DWN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。